1,3-diethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
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Overview
Description
1,3-diethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by its two ethyl groups at positions 1 and 3, and two methoxy groups at positions 6 and 7 on the quinazoline ring, along with a dione functionality at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of Ethyl Groups: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable catalyst.
Formation of the Dione: The dione functionality can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Quinazoline-2,4-dione derivatives.
Reduction Products: Quinazoline-2,4-diols.
Substitution Products: Quinazoline derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
1,3-diethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-diethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,3-diethylquinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups at positions 6 and 7.
6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Lacks the ethyl groups at positions 1 and 3.
1,3-dimethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Has methyl groups instead of ethyl groups at positions 1 and 3.
Uniqueness
1,3-diethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is unique due to its specific combination of ethyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
1,3-diethyl-6,7-dimethoxyquinazoline-2,4-dione |
InChI |
InChI=1S/C14H18N2O4/c1-5-15-10-8-12(20-4)11(19-3)7-9(10)13(17)16(6-2)14(15)18/h7-8H,5-6H2,1-4H3 |
InChI Key |
HOGOXRRYDUOQME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=C(C=C2C(=O)N(C1=O)CC)OC)OC |
Origin of Product |
United States |
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